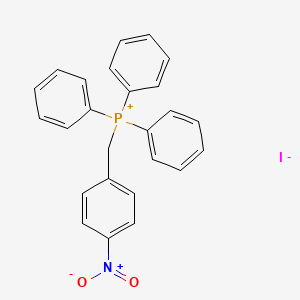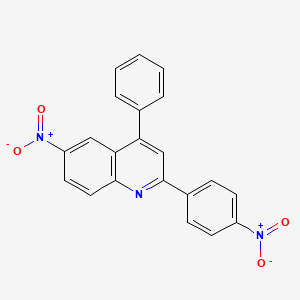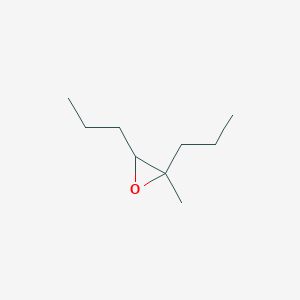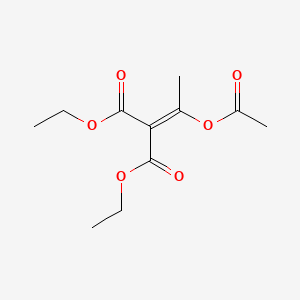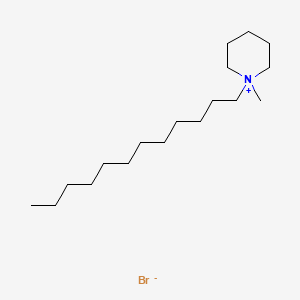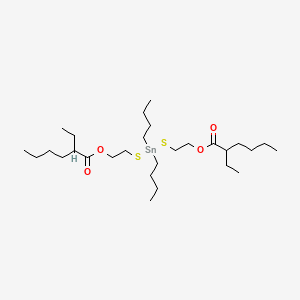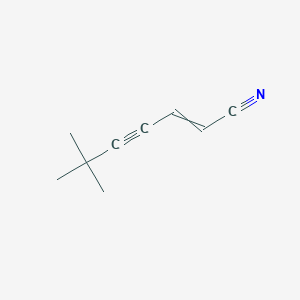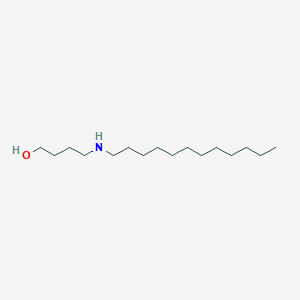![molecular formula C10H5ClN4O4S B14463372 4-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]pyrimidine CAS No. 73768-54-4](/img/structure/B14463372.png)
4-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]pyrimidine is a chemical compound with the molecular formula C10H5ClN4O4S This compound is characterized by the presence of a pyrimidine ring substituted with a chloro group and a sulfanyl group attached to a dinitrophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]pyrimidine typically involves the reaction of 4-chloropyrimidine with 2,4-dinitrophenylsulfanyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The dinitrophenyl moiety can participate in redox reactions, potentially forming different oxidation states.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base (e.g., triethylamine) under mild conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation and Reduction: Different oxidation states of the dinitrophenyl moiety.
Coupling Reactions: Complex organic molecules with extended carbon chains.
Scientific Research Applications
4-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]pyrimidine involves its interaction with molecular targets through its functional groups. The chloro and dinitrophenyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-nitrophenyl disulfide
- 2-[(4-Chloro-2-nitrophenyl)sulfanyl]acetic acid
Comparison and Uniqueness
4-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]pyrimidine is unique due to the presence of both a chloro group and a dinitrophenyl moiety, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a broader range of chemical reactions and interactions, making it a versatile compound in various fields of research.
Properties
CAS No. |
73768-54-4 |
|---|---|
Molecular Formula |
C10H5ClN4O4S |
Molecular Weight |
312.69 g/mol |
IUPAC Name |
4-chloro-2-(2,4-dinitrophenyl)sulfanylpyrimidine |
InChI |
InChI=1S/C10H5ClN4O4S/c11-9-3-4-12-10(13-9)20-8-2-1-6(14(16)17)5-7(8)15(18)19/h1-5H |
InChI Key |
OYLMMNZGIDHZGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SC2=NC=CC(=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


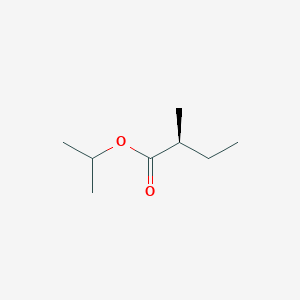
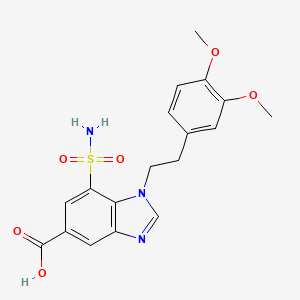
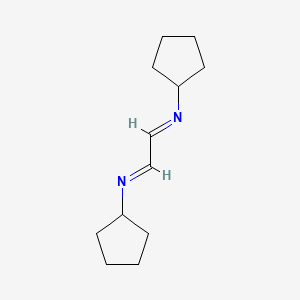
![2-(Benzenesulfonyl)-8-oxabicyclo[5.1.0]octane](/img/structure/B14463310.png)

